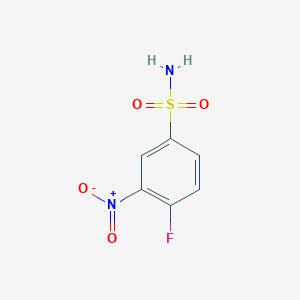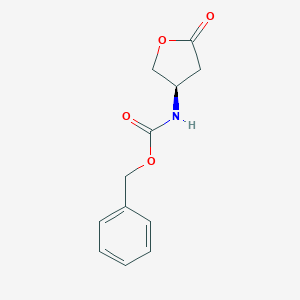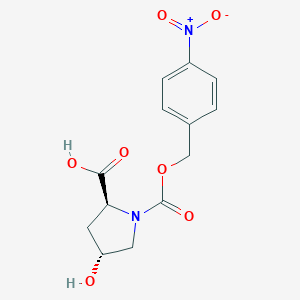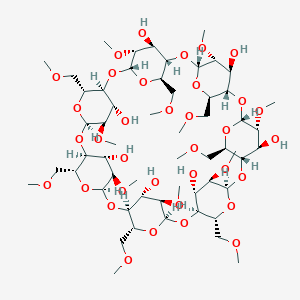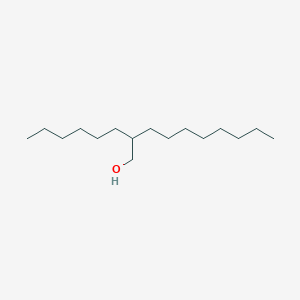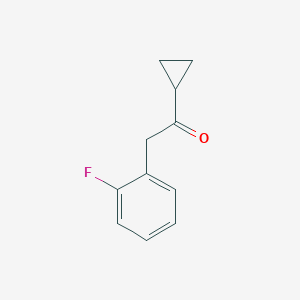
环丙基 2-氟苄基酮
描述
Synthesis Analysis
The synthesis of cyclopropyl 2-fluorobenzyl ketone and related compounds can be achieved through several synthetic routes. One notable method involves the [1+2] cycloaddition of difluorocarbene to α,β-unsaturated aromatic aldehydes and ketones, yielding gem-difluorocyclopropyl ketones. Hydrolysis under acidic conditions either gives the corresponding gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives through intramolecular carbonium rearrangement with simultaneous ring cleavage (Xu & Chen, 2003).
Molecular Structure Analysis
The molecular structure of cyclopropyl 2-fluorobenzyl ketone is characterized by the presence of a cyclopropyl ring adjacent to a ketone group, with a fluorine atom substituting one of the hydrogen atoms on the benzyl ring. This structure is significant for its reactivity and interaction with various reagents, underpinning its utility in synthetic organic chemistry.
Chemical Reactions and Properties
Cyclopropyl 2-fluorobenzyl ketone participates in various chemical reactions, including cyclopropanation, where it acts as a precursor for creating more complex molecules. For example, reactions with alkenes in the presence of a catalytic amount of Cr(CO)(5)(THF) yield 5-phenyl-2-furylcyclopropane derivatives in good yields, highlighting the versatility of this ketone in synthesizing cyclopropane-containing compounds (Miki et al., 2004).
科学研究应用
用于立体选择性组装的化学酶策略: 一项研究开发了一种用于环丙基酮立体选择性组装和多样化的化学酶策略。这种方法能够为药物化学和药物发现创造多样化的支架 (Donggeon Nam 等,2021 年)。
环丙基取代烯烃的合成: 环丙基取代烯烃可以与三氟化硼和 3-(乙硫基)丙酰氟形成的配合物反应,生成含有乙硫基的酮,通常不会开环或重排 (M. V. Lebedev 等,2001 年)。
[3+2] 光催化环加成反应: 提出了一种新的方法,用于芳基环丙基酮与烯烃的正式 [3+2] 反应,利用可见光光催化生成高度取代的环戊烷环系 (Zhan Lu 等,2011 年)。
氟氯胺酮的合成: 氟氯胺酮是一种新型的氯胺酮衍生物,在小鼠的有效剂量和恢复时间方面显示出优于氯胺酮的潜在优势,展示了氟代环丙基酮在药物研究中的应用 (A. Moghimi 等,2014 年)。
由酮合成环丙烷: 开发了一种用于由酮和 1,2-二酮合成环丙烷的新催化剂,为卡宾前体的重氮化合物提供了另一种选择 (D. Schilter,2021 年)。
安全和危害
属性
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGTJUQWKWYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571032 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-fluorobenzyl ketone | |
CAS RN |
150322-73-9 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

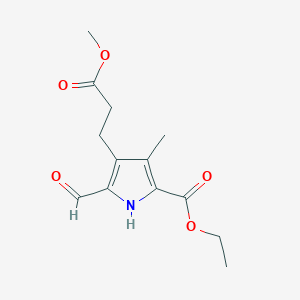
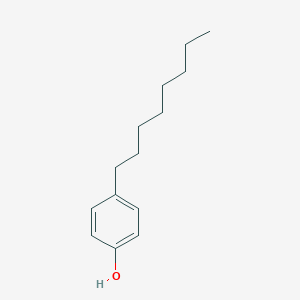
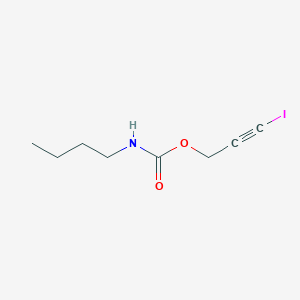
![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)


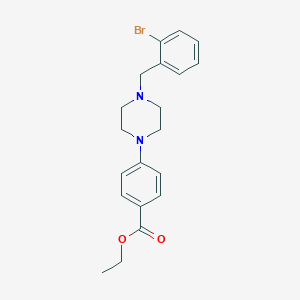
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
